Almotriptan Dimer Impurity

概要

説明

Almotriptan Dimer Impurity is a chemical compound associated with almotriptan malate, a selective serotonin 5-HT1B/1D agonist used for the acute treatment of migraine attacks . This compound is one of the impurities that can be found during the synthesis and production of almotriptan malate . Understanding and controlling the presence of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Almotriptan Dimer Impurity involves the synthesis of almotriptan malate, during which various impurities, including the dimer impurity, can form. The synthetic route typically involves the reaction of 1H-Indole-3-ethanamine with other reagents under specific conditions . The exact synthetic route and reaction conditions for the dimer impurity are not explicitly detailed in the available literature.

Industrial Production Methods: Industrial production of almotriptan malate and its impurities, including the dimer impurity, involves stringent quality control measures to ensure the final product meets established standards. Techniques such as capillary zone electrophoresis are employed to detect and measure these impurities . This method offers excellent resolution and reproducibility, making it suitable for quality control in pharmaceutical production .

化学反応の分析

Types of Reactions: Almotriptan Dimer Impurity can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and reactivity of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphoric acid, triethanolamine, sodium hydroxide, and methanol . The conditions for these reactions vary depending on the desired outcome, such as temperature control and the use of specific solvents.

Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in various substituted products.

科学的研究の応用

Chemical and Structural Overview

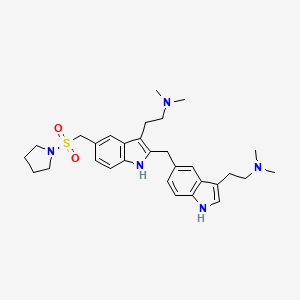

- Molecular Formula : C30H41N5O2S

- Molecular Weight : 535.74 g/mol

Almotriptan Dimer Impurity arises during the synthesis of Almotriptan and can impact the purity and efficacy of pharmaceutical products. Its structural characteristics are similar to those of Almotriptan, which acts as a selective agonist for serotonin receptors (5-HT(1B/1D)) involved in migraine relief.

Key Applications

-

Quality Control in Pharmaceuticals

- This compound serves as a reference standard in the quality control processes of Almotriptan formulations. Its quantification is crucial for ensuring the safety and efficacy of pharmaceutical products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are commonly employed for this purpose.

- Research on Impurity Effects

- Optimization of Synthesis Methods

Quality Control Standards

A study demonstrated that using this compound as a standard helps maintain compliance with United States Pharmacopeia (USP) standards for drug quality. The relative migration times obtained during Capillary Zone Electrophoresis (CZE) were consistent across multiple runs, validating the method's reliability.

Pharmacokinetic Studies

Research has shown that impurities can significantly affect drug absorption and distribution. For example, a study investigated how this compound interacts with serotonin receptors compared to pure Almotriptan, highlighting differences in receptor binding affinity that could influence therapeutic efficacy .

作用機序

The mechanism of action of Almotriptan Dimer Impurity is not as well-studied as that of almotriptan malate. it is known that almotriptan malate works by binding with high affinity to human 5-HT1B and 5-HT1D receptors, leading to cranial blood vessel constriction . This action helps relieve migraine headaches. The dimer impurity may have similar or different interactions with these receptors, but further research is needed to elucidate its exact mechanism of action.

類似化合物との比較

Similar Compounds: Similar compounds to Almotriptan Dimer Impurity include other almotriptan-related impurities such as almotriptan-related impurities B, C, and D . These compounds share structural similarities and are often studied together in the context of pharmaceutical research and quality control.

Uniqueness: this compound is unique due to its specific formation during the synthesis of almotriptan malate. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product . The dimer impurity’s unique structural characteristics may also influence its reactivity and interactions with biological targets.

生物活性

Almotriptan, a selective serotonin 5-HT1B/1D agonist, is primarily used for the acute treatment of migraine attacks. Its efficacy is attributed to its ability to activate serotonin receptors involved in vasoconstriction and pain modulation. However, the presence of impurities, particularly the Almotriptan Dimer Impurity, raises concerns regarding safety, efficacy, and regulatory compliance in pharmaceutical formulations. This article reviews the biological activity of this compound, focusing on its pharmacological properties, analytical methods for detection, and implications for drug quality.

Almotriptan has the molecular formula and a molecular weight of 335.40 g/mol. The this compound is a byproduct formed during the synthesis of Almotriptan and can affect the overall pharmacological profile of the drug.

Biological Activity

Mechanism of Action

Almotriptan acts by agonizing 5-HT1B and 5-HT1D serotonin receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. The dimer impurity may alter this mechanism through potential interactions with these receptors or by affecting the pharmacokinetics of the parent compound.

Pharmacological Studies

Research indicates that impurities can influence the biological activity of active pharmaceutical ingredients (APIs). For instance, studies have shown that this compound may exhibit reduced agonistic activity compared to the parent compound, potentially leading to decreased efficacy in migraine treatment.

Analytical Methods for Detection

Detection and quantification of this compound are critical for ensuring drug quality. Several analytical techniques have been employed:

- Capillary Zone Electrophoresis (CZE) : This method demonstrates high resolution in separating Almotriptan from its related impurities, including the dimer . Table 1 summarizes key findings from CZE studies:

| Compound | Relative Migration Time | Acceptance Criteria (%) |

|---|---|---|

| Almotriptan N-dimer | 0.71 | 0.3 |

| Almotriptan | 1.00 | - |

| Almotriptan related compound B | 0.92 | - |

| Almotriptan related compound D | 1.22 | 0.1 |

- High-Performance Liquid Chromatography (HPLC) : HPLC methods have also been developed for impurity profiling, ensuring that levels of dimer impurities remain within acceptable limits as per ICH guidelines .

Case Studies

Case Study 1: Stability-Indicating Studies

A study published in Journal of Chromatography evaluated the stability-indicating capabilities of HPLC methods for Almotriptan formulations under various stress conditions (heat, humidity). The results indicated that dimer impurities could form under specific conditions, necessitating rigorous quality control measures .

Case Study 2: Clinical Implications

In clinical settings, variations in impurity profiles have been linked to patient responses to Almotriptan treatment. A retrospective analysis highlighted cases where patients experienced reduced efficacy due to higher concentrations of dimer impurities in their prescribed medications .

特性

IUPAC Name |

2-[5-[[3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N5O2S/c1-33(2)15-11-24-20-31-28-9-7-22(17-26(24)28)19-30-25(12-16-34(3)4)27-18-23(8-10-29(27)32-30)21-38(36,37)35-13-5-6-14-35/h7-10,17-18,20,31-32H,5-6,11-16,19,21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRAYCJVAGIHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CS(=O)(=O)N5CCCC5)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746976 | |

| Record name | 2-{2-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330166-13-6 | |

| Record name | Almotriptan dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330166136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{2-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALMOTRIPTAN DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9US7T5ZRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。